molecular formula C17H13ClN2O2 B14376867 2-(2-Chloroanilino)-6-(4-methylphenyl)-1,3-oxazin-4-one CAS No. 89844-70-2

2-(2-Chloroanilino)-6-(4-methylphenyl)-1,3-oxazin-4-one

Katalognummer: B14376867
CAS-Nummer: 89844-70-2
Molekulargewicht: 312.7 g/mol
InChI-Schlüssel: AUYHUQJAXIMBAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Chloroanilino)-6-(4-methylphenyl)-1,3-oxazin-4-one is a synthetic organic compound known for its unique chemical structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroanilino)-6-(4-methylphenyl)-1,3-oxazin-4-one typically involves the reaction of 2-chloroaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized using a suitable reagent like phosphorus oxychloride to form the oxazinone ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Chloroanilino)-6-(4-methylphenyl)-1,3-oxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(2-Chloroanilino)-6-(4-methylphenyl)-1,3-oxazin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-Chloroanilino)-6-(4-methylphenyl)-1,3-oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-Chloroanilino)-6-(4-methylphenyl)-1,3-oxazin-4-one is unique due to its specific combination of functional groups and the presence of the oxazinone ring.

Eigenschaften

CAS-Nummer

89844-70-2

Molekularformel

C17H13ClN2O2

Molekulargewicht

312.7 g/mol

IUPAC-Name

2-(2-chloroanilino)-6-(4-methylphenyl)-1,3-oxazin-4-one

InChI

InChI=1S/C17H13ClN2O2/c1-11-6-8-12(9-7-11)15-10-16(21)20-17(22-15)19-14-5-3-2-4-13(14)18/h2-10H,1H3,(H,19,20,21)

InChI-Schlüssel

AUYHUQJAXIMBAY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=CC(=O)N=C(O2)NC3=CC=CC=C3Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.